molecular formula C9H12ClF2N B2476890 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2503203-72-1

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2476890
CAS No.: 2503203-72-1
M. Wt: 207.65
InChI Key: GULBGQVYKJWEDN-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. The incorporation of a difluoromethyl group onto aromatic systems is a established strategy in lead compound optimization, as the fluorine atoms can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability . The core phenethylamine structure is a privileged scaffold in neuroscience and pharmacology, known to interact with various enzyme systems and receptor targets, such as monoamine oxidases and serotonin receptors . Researchers may investigate this difluoromethyl-substituted analog as a potential precursor or intermediate in the synthesis of more complex bioactive molecules. Its specific research applications could include serving as a building block for the development of receptor ligands or enzyme inhibitors, where the difluoromethyl group is used to fine-tune binding affinity and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-2-7(6-8)4-5-12;/h1-3,6,9H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULBGQVYKJWEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of an ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity. The use of metal-based catalysts and advanced reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .

Scientific Research Applications

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Backbone : Ethylamine group (NH₂-CH₂-CH₂-) linked to a substituted phenyl ring.
  • Substituents : Difluoromethyl (-CF₂H) at the 3-position of the phenyl ring.
  • Salt Form : Hydrochloride improves solubility and crystallinity.
Analogous Compounds:

Lorcaserin Hydrochloride (C₁₁H₁₄ClN·HCl):

  • Substituent: 4-Chlorophenyl.
  • Activity: Selective serotonin 2C (5-HT₂C) receptor agonist for obesity treatment .
  • Structural Difference: Chlorine substituent vs. difluoromethyl; impacts receptor selectivity.

Dopamine Hydrochloride (C₈H₁₁NO₂·HCl): Substituent: 3,4-Dihydroxyphenyl. Activity: Neurotransmitter regulating cognition, mood, and motor function . Structural Difference: Polar hydroxyl groups vs. lipophilic difluoromethyl; alters blood-brain barrier penetration.

25B-NBOMe Hydrochloride (C₁₇H₁₉BrClNO₃): Substituent: 4-Bromo-2,5-dimethoxyphenyl. Activity: Hallucinogenic via serotonin 2A (5-HT₂A) receptor agonism . Structural Difference: Bulky methoxy and bromine groups vs. compact difluoromethyl; influences receptor binding kinetics.

[3-(2,2-Difluoroethoxy)phenyl]methanamine Hydrochloride (C₉H₁₂ClF₂NO): Substituent: Difluoroethoxy (-OCH₂CF₂H). Activity: Not specified, but difluoro groups enhance metabolic stability .

Pharmacological and Functional Comparisons

Compound Key Pharmacological Activity Target/Mechanism Reference
2-[3-(Difluoromethyl)phenyl]ethanamine Hypothesized GPCR modulation Potential β-adrenoceptor or 5-HT receptor
Lorcaserin HCl 5-HT₂C agonism (anti-obesity) Reduces appetite via hypothalamic pathways
Dopamine HCl Neurotransmission (CNS/peripheral) Dopamine receptors, adrenoceptors
25B-NBOMe HCl 5-HT₂A agonism (hallucinogenic) Alters cortical serotonin signaling
SR 59104A (β3-adrenoceptor agonist) Pulmonary vasodilation Relaxes hypoxic vasoconstriction

Key Findings :

  • Fluorine Impact : Difluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to chlorinated or hydroxylated analogs .
  • Receptor Specificity : Substituent position and size dictate target selectivity. For example, 25B-NBOMe’s bulky substituents favor 5-HT₂A over 5-HT₂C , while lorcaserin’s chlorophenyl group optimizes 5-HT₂C binding .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP*
2-[3-(Difluoromethyl)phenyl]ethanamine ~223.65 Not reported Moderate (HCl salt) ~2.1
Lorcaserin HCl 241.15 190–195 High 2.8
Dopamine HCl 189.64 248–250 (dec.) High -0.98
25B-NBOMe HCl 408.70 180–185 Low 3.5

*LogP (partition coefficient) estimated via computational modeling.

Biological Activity

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, interaction with biomolecules, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 201.63 g/mol
  • Structural Features : The compound features a difluoromethyl group attached to a phenyl ring, which is significant for its biological interactions.

The biological activity of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride primarily involves its interaction with various molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and binding affinity, which may influence several biochemical pathways. Current research is focused on understanding these interactions in greater detail.

Pharmacological Applications

  • Neuropharmacology : Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be explored for potential applications in treating neurodegenerative diseases.
  • Antidiabetic Potential : Similar compounds have shown promise as DPP-4 inhibitors, which are relevant in managing diabetes. The structure of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride may allow it to function similarly.
  • Anticancer Activity : Investigations into related compounds have indicated potential anticancer properties, warranting further exploration of this compound's efficacy against various cancer cell lines.

Case Study 1: DPP-4 Inhibition

A study on structurally similar compounds demonstrated that certain derivatives exhibited IC50 values as low as 2 nM for DPP-4 inhibition, suggesting that modifications to the difluoromethyl group could enhance activity against this target.

Case Study 2: Neuroprotection

Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress, highlighting the potential for 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride in neuroprotection strategies.

Comparative Biological Activity Table

Compound NameTargetIC50 Value (µM)Biological Activity
2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochlorideDPP-4TBDPotential inhibitor
Related Compound AAChE0.09Strong inhibitor
Related Compound BMAO-B27Moderate inhibitor

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride to enhance its biological activity. The introduction of various substituents has been shown to modulate its interaction with biological targets significantly.

Key Research Findings

  • Binding Affinity : The difluoromethyl substituent enhances binding to specific receptors, potentially increasing therapeutic efficacy.
  • Selectivity : Modifications in the molecular structure can lead to improved selectivity for desired biological targets, reducing off-target effects.

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